2-Hydroxyethyl 2-benzyl-1,3-dioxolane-2-propionate
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Overview
Description
2-Hydroxyethyl 2-benzyl-1,3-dioxolane-2-propionate is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals that are commonly used in organic synthesis as protecting groups for carbonyl compounds. This compound is characterized by its unique structure, which includes a dioxolane ring fused with a benzyl group and a hydroxyethyl propionate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl 2-benzyl-1,3-dioxolane-2-propionate can be synthesized through the acetalization of benzyl aldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide have been reported to be highly efficient for the acetalization process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 2-benzyl-1,3-dioxolane-2-propionate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: NBS, SOCl2
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Brominated derivatives
Scientific Research Applications
2-Hydroxyethyl 2-benzyl-1,3-dioxolane-2-propionate has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during multi-step organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug delivery systems and prodrugs.
Industry: Applied in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-hydroxyethyl 2-benzyl-1,3-dioxolane-2-propionate involves its ability to form stable acetal or ketal structures with carbonyl compounds. This stability protects the carbonyl group from unwanted reactions during synthetic transformations. The compound can be deprotected under acidic conditions to regenerate the original carbonyl compound .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-1,3-dioxolane: Similar structure but lacks the hydroxyethyl propionate moiety.
1,3-Dioxane: Contains a six-membered ring instead of a five-membered dioxolane ring.
Ethylene glycol acetal: Lacks the benzyl group and hydroxyethyl propionate moiety.
Uniqueness
2-Hydroxyethyl 2-benzyl-1,3-dioxolane-2-propionate is unique due to its combination of a dioxolane ring, benzyl group, and hydroxyethyl propionate moiety. This structure provides enhanced stability and versatility in protecting carbonyl compounds during complex synthetic processes.
Properties
CAS No. |
68083-99-8 |
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Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-hydroxyethyl 3-(2-benzyl-1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C15H20O5/c16-8-9-18-14(17)6-7-15(19-10-11-20-15)12-13-4-2-1-3-5-13/h1-5,16H,6-12H2 |
InChI Key |
ISFIHGMRNGUEGX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CCC(=O)OCCO)CC2=CC=CC=C2 |
Origin of Product |
United States |
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